molecular formula C17H24O2 B14355574 octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate CAS No. 94698-90-5

octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate

Cat. No.: B14355574
CAS No.: 94698-90-5
M. Wt: 260.4 g/mol
InChI Key: LCSQBGWJHBHIHG-UHFFFAOYSA-N
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Description

Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate: is an organic compound characterized by its unique structure, which includes conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate can be achieved through the co-oligomerization of butadiene and carbon dioxide catalyzed by tertiary phosphine-palladium complexes. This reaction typically occurs under mild conditions of temperature and pressure (70°C, 100 atm) to yield the desired esters .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, saturated esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate is used as a building block for the synthesis of more complex molecules. Its conjugated double bonds make it a valuable intermediate in organic synthesis .

Biology and Medicine:

Industry: In industry, this compound can be used in the production of polymers and other materials due to its reactive double bonds, which allow for various polymerization reactions .

Mechanism of Action

The mechanism by which octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate exerts its effects involves the reactivity of its conjugated double bonds. These bonds can participate in electrophilic and nucleophilic addition reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate is unique due to its specific structure, which includes both octadienyl and ethylidene groups.

Properties

CAS No.

94698-90-5

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate

InChI

InChI=1S/C17H24O2/c1-4-7-9-10-11-13-15-19-17(18)16(6-3)14-12-8-5-2/h5-6,8,10-13,15H,2,4,7,9,14H2,1,3H3

InChI Key

LCSQBGWJHBHIHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=COC(=O)C(=CC)CC=CC=C

Origin of Product

United States

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